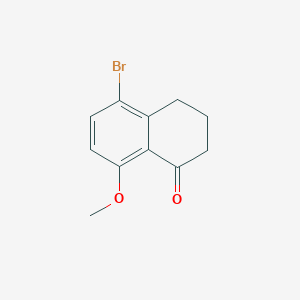
5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 5-Bromo-8-Methoxy-1-Tetralone (BMT), is a chemical compound that belongs to the family of tetralones. It is a white crystalline solid that has been widely used in scientific research due to its unique properties. BMT has been studied extensively for its potential applications in various fields, such as medicine, pharmacology, and chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Synthesis of Chrysenes and Other a-Fused Phenanthrenes: Gilchrist and Summersell (1988) described the synthesis of various naphthalenes, including compounds similar to 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, which undergo electrocyclic ring closure when heated in solution, indicating potential for complex molecular synthesis (Gilchrist & Summersell, 1988).
Enantiospecific Synthesis
- Enantiospecific Synthesis for Anthracyclines: Russell et al. (1984) synthesized a compound from a derivative of 5-methoxy-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, used in the enantiospecific synthesis of anthracyclines, demonstrating its utility in the synthesis of complex molecules (Russell et al., 1984).
Intramolecular Alkylation Studies
- Intramolecular Alkylation Reactions: Johnson and Mander (1978) explored the acid-catalyzed reactions of derivatives of 5,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one, providing insights into the possibilities of intramolecular alkylation (Johnson & Mander, 1978).
Electrophilic Substitution Studies
- Electrophilic Substitution in Naphtho[1,2-b]thiophen Synthesis: Clarke et al. (1973) synthesized Naphtho[1,2-b]thiophen from a compound similar to 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one, demonstrating its applicability in electrophilic substitution reactions (Clarke et al., 1973).
Asymmetric Synthesis for Anthracyclinones
- Asymmetric Synthesis of Anthracyclinones: Suzuki et al. (1986) conducted a study on the bromolactonization of acetals derived from compounds like 5-methoxy-3,4-dihydronaphthalen, leading to the synthesis of optically active anthracyclinones (Suzuki et al., 1986).
Synthesis of Bromo Compounds
- Synthesis of 4-Bromo-2H-Chromenes and 2H-Thiochromenes: Gabbutt et al. (1994) described a synthesis method for bromo compounds from ketones, including those similar to 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (Gabbutt et al., 1994).
Selective Formation of O-Methyloxime
- Selective O-Methyloxime Formation: Collins et al. (1994) researched the selective formation of O-methyloxime from a derivative of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (Collins et al., 1994).
Methyl Group Functionalization
- Functionalization of the Methyl Group in Dihydronaphthalene: Jefford et al. (1984) studied the acid-catalysed cleavage of dihydronaphthalene derivatives for the functionalization of the methyl group (Jefford et al., 1984).
Antibacterial Activity and Spectrofluorometric Characterization
- Green Synthesis and Antibacterial Activity: Khan (2017) synthesized and characterized compounds from derivatives of 3,4-dihydronaphthalen-1(2H)-one, showing potential antibacterial properties (Khan, 2017).
Design of Pan-RAR Inverse Agonists
- Design of Pan-RAR Inverse Agonists: Das et al. (2012) synthesized compounds as potential pan-RAR inverse agonists from 7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (Das et al., 2012).
Eigenschaften
IUPAC Name |
5-bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-10-6-5-8(12)7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDWDRGUJFFJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548287 | |
| Record name | 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
77259-96-2 | |
| Record name | 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



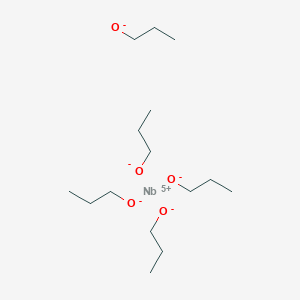
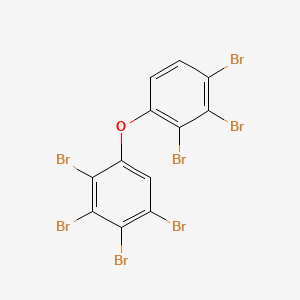
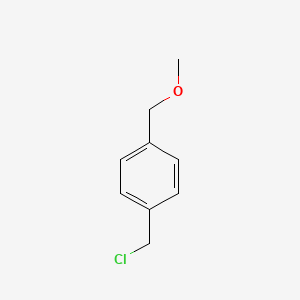
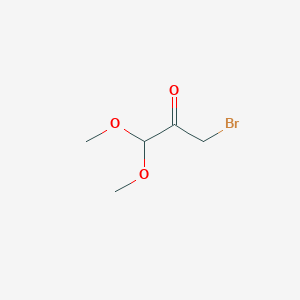
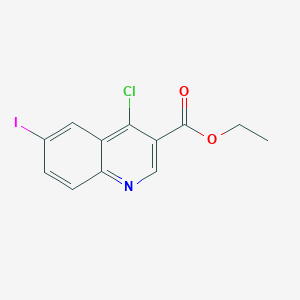
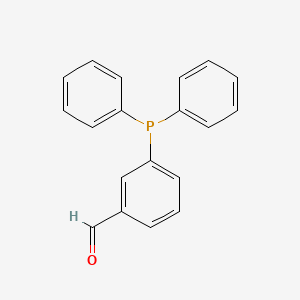
![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)
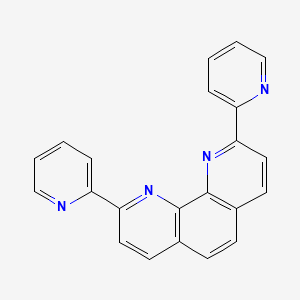
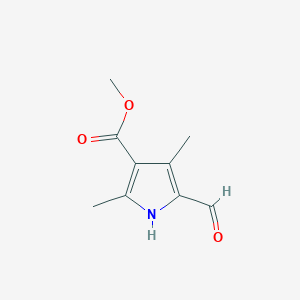
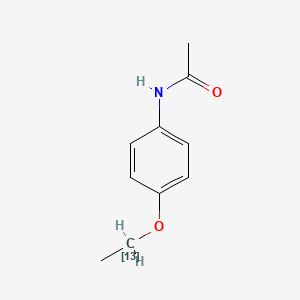
![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)
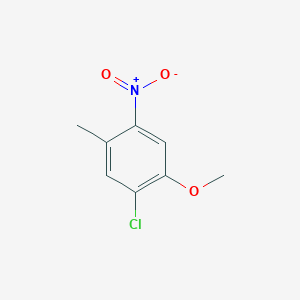
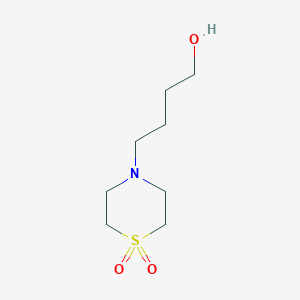
![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)